3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
Description
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 4-bromophenylthio (sulfanyl) group at the 3-position and a 3-nitrophenyl group at the 1-position. Its molecular formula is C₁₅H₁₂BrNO₃S, with a molecular weight of 366.23 g/mol.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S/c16-12-4-6-14(7-5-12)21-9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGVKYPHBKPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 3-nitrobenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and nitro groups safely .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the effects of bromophenyl and nitrophenyl groups on biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Substituent Analysis of Propanone Derivatives
Key Observations :
- Electron Effects : The 3-nitrophenyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the ketone carbonyl compared to the electron-withdrawing but less polar 4-fluorophenyl group in its analog .
- Thioether vs. Amine : The sulfanyl group in the target compound may participate in hydrophobic interactions or sulfur-π bonding, whereas the amine group in the compound from enables hydrogen bonding and basicity .
Table 2: Property Comparison
Key Observations :
- Lipophilicity : The target compound’s bromine and nitro substituents likely increase its logP value compared to analogs with fluorine or amine groups .
Biological Activity
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone, with the CAS number 868256-17-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂BrNO₅S |
| Molecular Weight | 398.228 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 555.2 ± 50.0 °C at 760 mmHg |
| Flash Point | 289.6 ± 30.1 °C |
These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluations.
Antimicrobial Activity
The compound's structure includes a bromophenyl group and a nitrophenyl moiety, both of which are known to enhance antimicrobial properties in various derivatives. For example, studies on nitrophenyl compounds have shown effectiveness against Helicobacter pylori and other bacterial strains. The presence of the sulfanyl group may also contribute to its potential as an antimicrobial agent by enhancing reactivity with bacterial enzymes.
Enzyme Inhibition
Inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed in structurally related compounds. These enzymes are critical in neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that derivatives of similar compounds can exhibit potent inhibition of these enzymes, indicating that this compound might possess similar properties.
Study on Enzyme Inhibition
In a study examining the inhibitory effects of various compounds on AChE and BuChE, several derivatives showed promising results:
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound A | 0.62 ± 0.03 | 0.69 ± 0.04 |
| Compound B | 0.47 ± 0.02 | 0.18 ± 0.01 |
While specific data for this compound is not available, these findings highlight the potential for similar activity based on structural similarities.
Antimicrobial Efficacy
In another study focusing on the antimicrobial activity of nitrophenyl derivatives, results indicated varying degrees of efficacy against Gram-positive and Gram-negative bacteria:
| Compound | MIC (μg/mL) - S.aureus | MIC (μg/mL) - E.coli |
|---|---|---|
| Compound C | 3.12 | >10 |
| Compound D | 6.25 | 5 |
These results suggest that modifications to the phenyl groups can significantly impact antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone?
- Methodology :
- Step 1 : S-Alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium to form the sulfanyl linkage.
- Step 2 : Reduction of the intermediate ketone (if required) using agents like NaBH₄ or catalytic hydrogenation.
- Optimization : Temperature (60–80°C), reaction time (6–12 hrs), and solvent selection (e.g., DMF or THF) are critical for yield and purity. Continuous flow reactors may enhance scalability .
Q. How can the purity and structural integrity of this compound be characterized?
- Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., bromophenyl, nitrophenyl) and sulfanyl group integration.
- HPLC/MS : Assess purity (>95%) and detect byproducts.
- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry .
- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) for validation.
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, NO₂) influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight :
- The 4-bromophenyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic attacks.
- The 3-nitrophenyl moiety stabilizes intermediates via resonance, affecting reaction kinetics.
- Experimental Design : Compare reaction rates with analogs lacking Br/NO₂ using kinetic studies (e.g., UV-Vis monitoring) .
Q. What strategies improve yield in multi-step synthesis, and how are contradictions in reported yields resolved?
- Optimization Strategies :
| Factor | Impact | Example |
|---|---|---|
| Solvent Polarity | Affects solubility of intermediates | Polar aprotic solvents (e.g., DMSO) improve thiol reactivity |
| Temperature | Controls side reactions | Lower temps (≤70°C) reduce ketone degradation |
| Catalyst | Accelerates S-alkylation | Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency |
- Contradiction Analysis : Discrepancies in yields may arise from varying purification methods (e.g., column chromatography vs. recrystallization). Replicate conditions from literature and validate via HPLC .
Q. What biological activities have been observed, and what molecular mechanisms are proposed?
- Reported Activities :
- Antifungal : Inhibits Candida albicans at 500 µg/mL (vs. Ketoconazole at 25 µg/mL) via ergosterol biosynthesis disruption .
- Anti-inflammatory : Potential cyclooxygenase (COX-2) inhibition, inferred from structural analogs .
- Mechanistic Studies : Use molecular docking to model interactions with COX-2’s active site. Validate via enzyme inhibition assays (e.g., ELISA) .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Workflow :
Molecular Docking : Simulate binding to targets (e.g., COX-2, cytochrome P450) using software like AutoDock Vina.
MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
QSAR Modeling : Corrogate substituent effects (e.g., Br vs. Cl) with bioactivity .
Q. How to address contradictions in bioactivity data across studies?
- Resolution Strategies :
- Standardize Assays : Use consistent microbial strains (e.g., ATCC-certified C. albicans) and incubation conditions.
- Control Purity : Ensure >95% purity via HPLC to exclude confounding effects from impurities.
- Cross-Validate : Compare results with structural analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
